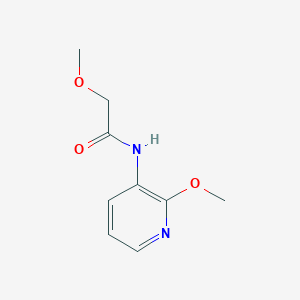![molecular formula C19H15N3O4 B14911412 3-methoxy-N'-[(E)-(4-nitrophenyl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B14911412.png)
3-methoxy-N'-[(E)-(4-nitrophenyl)methylidene]naphthalene-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-N’-(4-nitrobenzylidene)-2-naphthohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a methoxy group, a nitrobenzylidene moiety, and a naphthohydrazide core, which contribute to its distinctive chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N’-(4-nitrobenzylidene)-2-naphthohydrazide typically involves the condensation reaction between 3-methoxy-2-naphthohydrazide and 4-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for 3-Methoxy-N’-(4-nitrobenzylidene)-2-naphthohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
化学反应分析
Types of Reactions
3-Methoxy-N’-(4-nitrobenzylidene)-2-naphthohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the methoxy group could result in various substituted derivatives.
科学研究应用
3-Methoxy-N’-(4-nitrobenzylidene)-2-naphthohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Methoxy-N’-(4-nitrobenzylidene)-2-naphthohydrazide involves its interaction with specific molecular targets and pathways. The nitrobenzylidene moiety can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and naphthohydrazide groups contribute to the compound’s overall reactivity and binding affinity to target molecules .
相似化合物的比较
Similar Compounds
- 3-Methoxy-N’-(4-nitrobenzylidene)-5-pyridylamine
- (E)-3-Methoxy-N’-(1-phenylethylidene)benzohydrazide
- (E)-4-Hydroxy-3-methoxy-N’-(2-nitrobenzylidene)benzohydrazide
Uniqueness
3-Methoxy-N’-(4-nitrobenzylidene)-2-naphthohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .
属性
分子式 |
C19H15N3O4 |
|---|---|
分子量 |
349.3 g/mol |
IUPAC 名称 |
3-methoxy-N-[(E)-(4-nitrophenyl)methylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C19H15N3O4/c1-26-18-11-15-5-3-2-4-14(15)10-17(18)19(23)21-20-12-13-6-8-16(9-7-13)22(24)25/h2-12H,1H3,(H,21,23)/b20-12+ |
InChI 键 |
SKOSLWDORPNKBI-UDWIEESQSA-N |
手性 SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-(2,5-dimethylphenyl)(hydroxyimino)methyl]benzoic acid](/img/structure/B14911333.png)





![diphenyl-[2-(2-phenylphenyl)phenyl]phosphane](/img/structure/B14911370.png)







